Dilithium 3-methylbut-3-en-1-yl phosphate
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Overview
Description
Isopentenyl phosphate dilithium salt, also known as phosphoric acid mono-(3-methyl-3-butenyl ester) dilithium salt, is a chemical compound with the empirical formula C5H9Li2O4P and a molecular weight of 177.98 g/mol . This compound is a derivative of isopentenyl phosphate, which plays a crucial role in the biosynthesis of isoprenoids, a class of organic compounds essential for various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopentenyl phosphate dilithium salt typically involves the phosphorylation of isopentenol. One common method includes the reaction of isopentenol with phosphoryl chloride in the presence of pyridine and ether . The resulting isopentenyl phosphate is then treated with lithium hydroxide to form the dilithium salt .
Industrial Production Methods: Industrial production of isopentenyl phosphate dilithium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isopentenyl phosphate dilithium salt undergoes various chemical reactions, including phosphorylation, hydrolysis, and substitution .
Common Reagents and Conditions:
Phosphorylation: Typically involves ATP and isopentenyl phosphate kinase (IPK) as the enzyme.
Hydrolysis: Can occur under acidic or basic conditions, leading to the formation of isopentenol and phosphoric acid.
Substitution: Reactions with nucleophiles can lead to the formation of various substituted derivatives.
Major Products:
Isopentenyl pyrophosphate: Formed through phosphorylation.
Isopentenol and phosphoric acid: Products of hydrolysis.
Scientific Research Applications
Isopentenyl phosphate dilithium salt has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of isopentenyl phosphate dilithium salt involves its role as a substrate for isopentenyl phosphate kinase (IPK). IPK catalyzes the ATP-dependent phosphorylation of isopentenyl phosphate to form isopentenyl diphosphate, a key intermediate in the biosynthesis of isoprenoids . This pathway is crucial for the production of various essential biomolecules, including cholesterol, steroid hormones, and certain vitamins .
Comparison with Similar Compounds
- Isopentenyl pyrophosphate trilithium salt
- Farnesyl pyrophosphate ammonium salt
- Mevalonic acid lithium salt
- Dimethylallyl pyrophosphate ammonium salt
Comparison: Isopentenyl phosphate dilithium salt is unique due to its specific role in the phosphorylation process catalyzed by isopentenyl phosphate kinase. While similar compounds like isopentenyl pyrophosphate and farnesyl pyrophosphate are also involved in isoprenoid biosynthesis, they function at different stages of the pathway . The dilithium salt form provides stability and solubility advantages, making it suitable for various biochemical applications .
Properties
CAS No. |
18687-42-8 |
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Molecular Formula |
C5H9Li2O4P |
Molecular Weight |
178.0 g/mol |
IUPAC Name |
dilithium;3-methylbut-3-enyl phosphate |
InChI |
InChI=1S/C5H11O4P.2Li/c1-5(2)3-4-9-10(6,7)8;;/h1,3-4H2,2H3,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
ACAZFVVXIFTWMF-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC(=C)CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
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